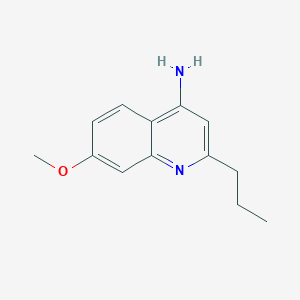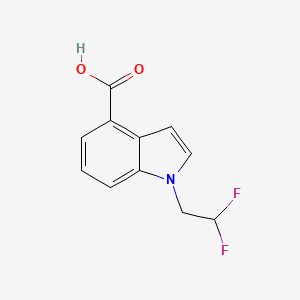
1-(2,2-Difluoroethyl)-1H-indole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Difluoroethyl)-1H-indole-4-carboxylic acid is a compound that features an indole core substituted with a difluoroethyl group at the nitrogen atom and a carboxylic acid group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethyl)-1H-indole-4-carboxylic acid typically involves the introduction of the difluoroethyl group to the indole core. One common method involves the reaction of 1H-indole-4-carboxylic acid with 2,2-difluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1-(2,2-Difluoroethyl)-1H-indole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The difluoroethyl group can be reduced under specific conditions.
Substitution: The indole core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced to the indole core under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield corresponding aldehydes or ketones, while substitution reactions can introduce various functional groups to the indole core.
科学研究应用
1-(2,2-Difluoroethyl)-1H-indole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to naturally occurring indole derivatives.
Industry: Utilized in the development of materials with specific properties, such as fluorinated polymers.
作用机制
The mechanism of action of 1-(2,2-Difluoroethyl)-1H-indole-4-carboxylic acid involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The difluoroethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable pharmacophore in drug design. The indole core can interact with various biological targets, including enzymes and receptors, influencing their activity and function.
相似化合物的比较
Similar Compounds
2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: These compounds also feature the difluoroethyl group and have been studied for their fungicidal activities.
1-(2,2,2-Trifluoroethyl)-1H-indole-4-carboxylic acid: Similar to the target compound but with an additional fluorine atom, which can influence its chemical properties and reactivity.
Uniqueness
1-(2,2-Difluoroethyl)-1H-indole-4-carboxylic acid is unique due to the specific positioning of the difluoroethyl group and the carboxylic acid on the indole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C11H9F2NO2 |
|---|---|
分子量 |
225.19 g/mol |
IUPAC 名称 |
1-(2,2-difluoroethyl)indole-4-carboxylic acid |
InChI |
InChI=1S/C11H9F2NO2/c12-10(13)6-14-5-4-7-8(11(15)16)2-1-3-9(7)14/h1-5,10H,6H2,(H,15,16) |
InChI 键 |
OGOCXQMEMJSCEF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C=CN(C2=C1)CC(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


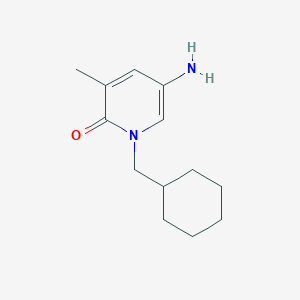
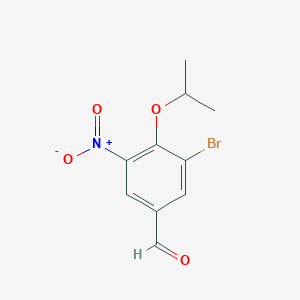
![Ethyl 4'-(1-aminoethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13723019.png)
![[3-(cyclopropylmethoxy)-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13723031.png)
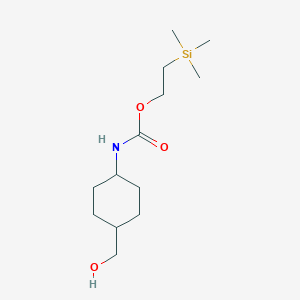
![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13723036.png)
![Ethyl 6-Acetyl-4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B13723048.png)
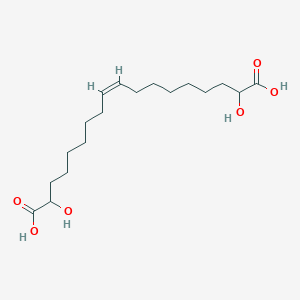
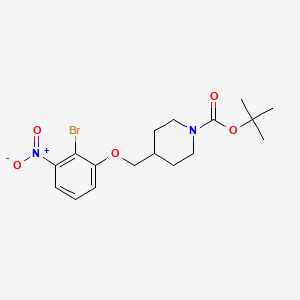
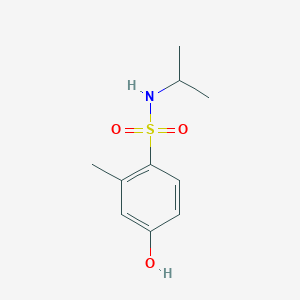
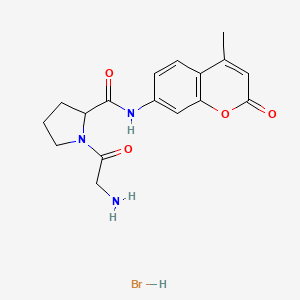
![N-(3-azidopropyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide](/img/structure/B13723081.png)

